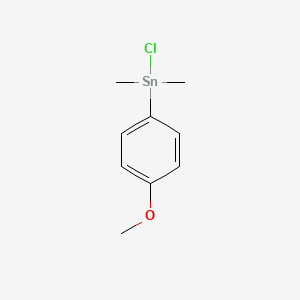

Chloro(4-methoxyphenyl)dimethylstannane

Description

Chloro(4-methoxyphenyl)dimethylstannane is an organotin compound featuring a central tin atom bonded to a chlorine atom, a 4-methoxyphenyl group, and two methyl groups. Organotin compounds are widely studied for their applications in catalysis, agrochemicals, and materials science . The 4-methoxyphenyl substituent introduces electron-donating methoxy groups, which may modulate the tin center's reactivity and stability. However, direct experimental data on this specific compound are sparse in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

CAS No. |

61726-37-2 |

|---|---|

Molecular Formula |

C9H13ClOSn |

Molecular Weight |

291.36 g/mol |

IUPAC Name |

chloro-(4-methoxyphenyl)-dimethylstannane |

InChI |

InChI=1S/C7H7O.2CH3.ClH.Sn/c1-8-7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H3;1H;/q;;;;+1/p-1 |

InChI Key |

SKODQIVRKQNRGU-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)[Sn](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(4-methoxyphenyl)dimethylstannane can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylmagnesium bromide with dimethyltin dichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Chloro(4-methoxyphenyl)dimethylstannane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation Reactions: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of organotin hydrides.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products:

Substitution Reactions: Products include 4-methoxyphenyldimethylstannane derivatives with different substituents replacing the chloro group.

Oxidation Reactions: Products include organotin oxides or other oxidized derivatives.

Reduction Reactions: Products include organotin hydrides or other reduced derivatives.

Scientific Research Applications

Chemistry: Chloro(4-methoxyphenyl)dimethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds through various chemical transformations.

Biology and Medicine: Research into the biological activity of organotin compounds has shown potential applications in medicinal chemistry. This compound may exhibit antimicrobial or anticancer properties, although further studies are needed to confirm these effects.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with enhanced properties. It can act as a catalyst or stabilizer in polymerization reactions, contributing to the development of advanced materials.

Mechanism of Action

The mechanism of action of chloro(4-methoxyphenyl)dimethylstannane involves its interaction with various molecular targets. In substitution reactions, the chloro group is displaced by nucleophiles, leading to the formation of new organotin compounds. In oxidation and reduction reactions, the tin atom undergoes changes in its oxidation state, resulting in the formation of different organotin derivatives. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Substituent Effects: Methoxyphenyl vs. Chlorophenyl Derivatives

The 4-methoxyphenyl group in Chloro(4-methoxyphenyl)dimethylstannane contrasts with chlorophenyl substituents in compounds like (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (). In contrast, chlorophenyl groups (e.g., in 4-chlorophenoxyacetic acid derivatives, ) are electron-withdrawing, which could increase the tin atom’s electrophilicity and reactivity .

Organotin vs. Non-Organotin Analogs

While this compound is an organotin compound, Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate () shares the 4-methoxyphenyl motif but lacks the tin center. Organotin compounds, however, are often prioritized for their thermal stability and catalytic applications in cross-coupling reactions .

Steric and Electronic Profiles

Compared to bulky ligands in ruthenium complexes (e.g., ’s RUCY®-XylBINAP derivatives), the dimethyl groups on tin in this compound provide moderate steric hindrance. This balance may facilitate catalytic activity without excessive steric crowding, unlike larger phosphine ligands in transition metal complexes .

Data Table: Key Structural and Functional Comparisons

Research Findings and Insights

Stability and Reactivity

The dimethyl groups on tin likely enhance steric protection, reducing susceptibility to hydrolysis compared to less hindered organotin compounds. This stability is critical for applications in moist environments, such as agricultural formulations . In contrast, Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate () may exhibit higher reactivity due to its ester and hydrazono functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.